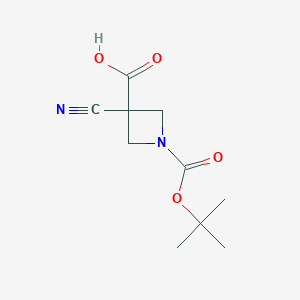
3-Amino-5-chloropyridine-2-carboxylic acid hydrochloride
Vue d'ensemble
Description
3-Amino-5-chloropyridine-2-carboxylic acid hydrochloride is a chemical compound with the CAS Number: 212378-43-3. It has a molecular weight of 209.03 . The IUPAC name for this compound is 3-amino-5-chloro-2-pyridinecarboxylic acid hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H5ClN2O2.ClH/c7-3-1-4 (8)5 (6 (10)11)9-2-3;/h1-2H,8H2, (H,10,11);1H .Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
Research by Patel, Agravat, and Shaikh (2011) explored the synthesis of pyridine derivatives, including 3-Amino-5-chloropyridine-2-carboxylic acid hydrochloride, and evaluated their antimicrobial activities. The study found variable and modest activity against investigated strains of bacteria and fungi (Patel, Agravat, & Shaikh, 2011).
Crystal Structure Analysis
Hemamalini and Fun (2010) reported on the crystal structure of 2-Amino-5-chloropyridine with fumaric acid, demonstrating specific hydrogen-bond interactions and structural features (Hemamalini & Fun, 2010). In a similar study, they also analyzed the crystal structure of 2-Amino-5-chloropyridine with benzoic acid, revealing the formation of hydrogen-bonded motifs and chains (Hemamalini & Fun, 2010).
Catalyzed Amination
Ji, Li, and Bunnelle (2003) described a process for the catalyzed amination of polyhalopyridines, yielding high selectivity and yield, which included 3-Amino-5-chloropyridine as a product (Ji, Li, & Bunnelle, 2003).
Synthesis of Aminobutanoic Acids
Vasil'eva et al. (2016) explored the synthesis of aminobutanoic acids, which are relevant in pharmacological research. This study highlighted the significance of compounds like this compound in the development of pharmacologically active substances (Vasil'eva et al., 2016).
Hydrogen-bonded Networks
Perpétuo and Janczak (2010) reported on the hydrogen-bonded networks involving 5-chloropyridin-2-amine (related to this compound) in complex with fumaric acid, elucidating the structural arrangement and bonding in such systems (Perpétuo & Janczak, 2010).
Electroorganic Synthesis
Raju, Mohan, and Reddy (2003) conducted research on the electroorganic synthesis of 6-aminonicotinic acid from 2-amino-5-chloropyridine, demonstrating a method of synthesizing such compounds through electrochemical processes (Raju, Mohan, & Reddy, 2003).
Green Synthesis of Schiff Bases
Gümüş (2019) developed an eco-friendly protocol for the synthesis of Schiff bases involving 5-pyridinyl-3-amino-1,2,4-triazoles, which could be synthesized from compounds including this compound (Gümüş, 2019).
Titanium Dioxide-Mediated Photocatalysis
Qamar, Muneer, and Bahnemann (2005) investigated the photocatalysed reaction of various organic systems, including 2-amino-5-chloropyridine, in the presence of titanium dioxide, demonstrating the potential for novel photocatalytic applications (Qamar, Muneer, & Bahnemann, 2005).
Orientations Futures
Substituted pyridines with diverse functional groups are important structural motifs found in numerous bioactive molecules. There is a need for a single robust method allowing the selective introduction of multiple functional groups . This suggests potential future directions in the synthesis and application of compounds like 3-Amino-5-chloropyridine-2-carboxylic acid hydrochloride.
Propriétés
IUPAC Name |
3-amino-5-chloropyridine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O2.ClH/c7-3-1-4(8)5(6(10)11)9-2-3;/h1-2H,8H2,(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEGDOVZENKUHQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1N)C(=O)O)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80718818 | |
| Record name | 3-Amino-5-chloropyridine-2-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80718818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
212378-43-3 | |
| Record name | 3-Amino-5-chloropyridine-2-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80718818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Boc-2-hydroxy-6-azaspiro[3.5]nonane](/img/structure/B1374812.png)


![3A-(4-Bromo-Phenyl)-Hexahydro-Pyrano[3,4-B]Pyrrole-1-Carboxylic Acid Tert-Butyl Ester](/img/structure/B1374817.png)




![tert-butyl 3-amino-2-phenyl-2,6-dihydropyrrolo[3,4-c]pyrazole-5(4H)-carboxylate](/img/structure/B1374824.png)



